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molecular formula C2HCl3<br>C2HCl3<br>ClCH=CCl2 B050587 Trichloroethylene CAS No. 123919-09-5

Trichloroethylene

Cat. No. B050587
M. Wt: 131.38 g/mol
InChI Key: XSTXAVWGXDQKEL-UHFFFAOYSA-N
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Patent
US04150219

Procedure details

An aqueous slurry of a vinyl chloride/vinyl acetate copolymer was prepared by heating in an autoclave at 65° C. for 18 hours a polymerization system that contained 85 parts of vinyl chloride, 15 parts of vinyl acetate, 185 parts of deionized water, 0.125 part of dilauroyl peroxide, 1.75 parts of gelatin, and 0.69 part of trichloroethylene. The slurry was heated under vacuum at a temperature below 65° C. to reduce its vinyl chloride content to less than 5000 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([Cl:3])=[CH2:2].[C:4]([O:7][CH:8]=[CH2:9])(=[O:6])[CH3:5].C(OOC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCC.ClC=C(Cl)Cl>O>[CH:1]([Cl:3])=[CH2:2].[C:4]([O:7][CH:8]=[CH2:9])(=[O:6])[CH3:5] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OOC(CCCCCCCCCCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The slurry was heated under vacuum at a temperature below 65° C.

Outcomes

Product
Name
Type
product
Smiles
C(=C)Cl.C(C)(=O)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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